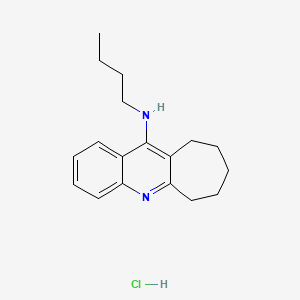
2-Propanol, 1-(2-((3-((dimethylamino)methyl)phenyl)ethynyl)phenoxy)-3-((1,1-dimethylethyl)amino)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Propanol, 1-(2-((3-((dimethylamino)methyl)phenyl)ethynyl)phenoxy)-3-((1,1-dimethylethyl)amino)- is a complex organic compound with potential applications in various scientific fields This compound features a unique structure that combines a 2-propanol backbone with multiple functional groups, including a dimethylamino group, a phenyl ring, and a tert-butylamino group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanol, 1-(2-((3-((dimethylamino)methyl)phenyl)ethynyl)phenoxy)-3-((1,1-dimethylethyl)amino)- typically involves multiple steps:
-
Formation of the Ethynyl Phenyl Intermediate: : This step involves the reaction of a phenyl halide with an acetylene derivative under palladium-catalyzed coupling conditions (e.g., Sonogashira coupling). The reaction is typically carried out in the presence of a base such as triethylamine and a palladium catalyst like Pd(PPh₃)₄.
-
Introduction of the Dimethylamino Group: : The intermediate is then reacted with a dimethylamine source, often through nucleophilic substitution or addition reactions. This step may require the use of a solvent like dichloromethane and a base such as sodium hydride.
-
Attachment of the Phenoxy Group: : The phenoxy group is introduced via an etherification reaction, where the ethynyl phenyl intermediate reacts with a phenol derivative in the presence of a base like potassium carbonate.
-
Final Assembly: : The final step involves the coupling of the intermediate with 2-propanol and the tert-butylamino group. This step may involve reductive amination or other coupling reactions, often using reducing agents like sodium borohydride.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the 2-propanol moiety, forming ketones or aldehydes. Common oxidizing agents include potassium permanganate or chromium trioxide.
-
Reduction: : Reduction reactions can target the phenyl rings or the ethynyl group, potentially converting them to alkanes or alkenes. Hydrogenation using palladium on carbon (Pd/C) is a typical method.
-
Substitution: : The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the dimethylamino and phenoxy groups. Reagents like alkyl halides or acyl chlorides are commonly used.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, palladium on carbon (Pd/C).
Bases: Triethylamine, potassium carbonate.
Catalysts: Palladium catalysts (e.g., Pd(PPh₃)₄).
Major Products
Oxidation: Ketones, aldehydes.
Reduction: Alkanes, alkenes.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound may be studied for its potential interactions with biological macromolecules. Its structure suggests it could bind to proteins or nucleic acids, making it a candidate for drug discovery or biochemical studies.
Medicine
In medicine, the compound’s unique structure could be explored for therapeutic applications. It may act as a ligand for specific receptors or enzymes, potentially leading to the development of new pharmaceuticals.
Industry
In industry, the compound could be used in the development of advanced materials or as a specialty chemical in various applications, including coatings, adhesives, and polymers.
作用機序
The mechanism by which this compound exerts its effects would depend on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of the dimethylamino group suggests it could act as a ligand for certain receptors, while the phenyl and ethynyl groups may facilitate binding to hydrophobic pockets in proteins.
類似化合物との比較
Similar Compounds
2-Propanol, 1-(2-((3-(aminomethyl)phenyl)ethynyl)phenoxy)-3-((1,1-dimethylethyl)amino)-: Similar structure but lacks the dimethylamino group.
2-Propanol, 1-(2-((3-(methylamino)methyl)phenyl)ethynyl)phenoxy)-3-((1,1-dimethylethyl)amino)-: Similar structure but with a methylamino group instead of dimethylamino.
Uniqueness
The presence of the dimethylamino group in 2-Propanol, 1-(2-((3-((dimethylamino)methyl)phenyl)ethynyl)phenoxy)-3-((1,1-dimethylethyl)amino)- makes it unique compared to its analogs. This group can significantly influence the compound’s chemical reactivity and biological activity, potentially enhancing its binding affinity to certain molecular targets.
特性
CAS番号 |
126661-35-6 |
|---|---|
分子式 |
C24H32N2O2 |
分子量 |
380.5 g/mol |
IUPAC名 |
1-(tert-butylamino)-3-[2-[2-[3-[(dimethylamino)methyl]phenyl]ethynyl]phenoxy]propan-2-ol |
InChI |
InChI=1S/C24H32N2O2/c1-24(2,3)25-16-22(27)18-28-23-12-7-6-11-21(23)14-13-19-9-8-10-20(15-19)17-26(4)5/h6-12,15,22,25,27H,16-18H2,1-5H3 |
InChIキー |
CEQRHYBEWOKVHL-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)NCC(COC1=CC=CC=C1C#CC2=CC=CC(=C2)CN(C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


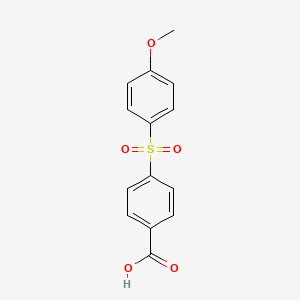
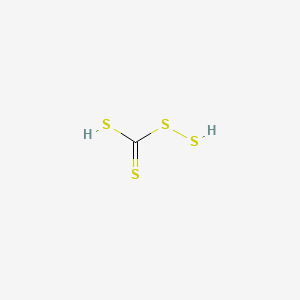




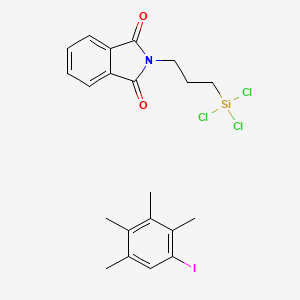
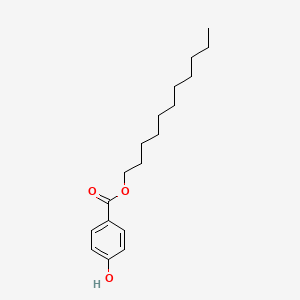
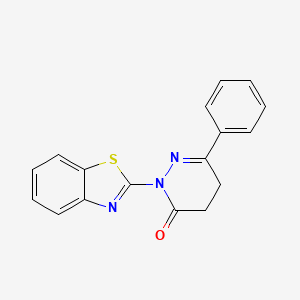
![1-Benzyl-2-[(1-benzyl-4,5-dihydroimidazol-2-yl)oxy-chlorophosphoryl]oxy-4,5-dihydroimidazole](/img/structure/B12807887.png)

![1-(3-Cyanophenyl)-1H,3H-thiazolo[3,4-a]benzimidazole](/img/structure/B12807899.png)
